N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide
Description
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Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-29-14-20(26)22-16-6-8-17(9-7-16)30(27,28)25-12-10-15(11-13-25)21-23-18-4-2-3-5-19(18)24-21/h2-9,15H,10-14H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCBCJKHLLRPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methoxyacetamide, is a derivative of imidazole. Imidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery. .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the targets they interact with. They can exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their ability to interact with different proteins and enzymes
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of activities exhibited by imidazole derivatives, the compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the derivative.
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzimidazole core : The benzimidazole structure is synthesized through a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
- Piperidine substitution : The piperidine ring is introduced via nucleophilic substitution on the benzimidazole nitrogen.
- Sulfonylation : A sulfonyl group is added to enhance the compound's solubility and biological activity.
- Acetamide formation : The final step involves acetamide formation through reaction with an appropriate acetic acid derivative.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar benzimidazole derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-hydroxy-4-methoxy derivative | MCF-7 | 3.1 | |
| Cyano-substituted derivatives | HCT 116 | 1.2 - 5.3 | |
| N-methyl-substituted derivatives | Various | 2.2 - 4.4 |
These results indicate that structural modifications on the benzimidazole core can significantly influence antiproliferative activity.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| Hydroxy-substituted derivative | E. faecalis | 8 | |
| Benzimidazole derivatives | Various bacteria | Varies |
The antimicrobial activity suggests that modifications to the benzimidazole structure can enhance efficacy against specific pathogens.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is vital for DNA replication in cancer cells .
- Oxidative Stress Induction : Some derivatives exhibit antioxidant properties, which may contribute to their antiproliferative effects by modulating oxidative stress within cells .
- Cell Cycle Arrest : Certain benzimidazole derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several case studies illustrate the potential clinical applications of this compound:
- Case Study 1 : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis.
- Case Study 2 : In vivo models demonstrated that administration of similar benzimidazole derivatives resulted in reduced tumor size and improved survival rates in treated animals compared to controls.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C23H28N4O3S
- Molecular Weight : 440.6 g/mol
- CAS Number : 886905-07-3
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole, closely related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide, have shown promising antiproliferative effects against various cancer cell lines. In one study, compounds with similar structural motifs demonstrated selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 μM .
Case Study: Antiproliferative Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
This table illustrates the selective cytotoxicity of certain analogs derived from benzimidazole structures, indicating that similar properties may be expected from this compound.
Antioxidant Activity
The presence of methoxy and hydroxy groups in related compounds has been associated with enhanced antioxidant activity. Research indicates that these groups can stabilize free radicals, thereby reducing oxidative stress within cells. Compounds exhibiting this activity have been shown to effectively protect against cellular damage without causing significant toxicity .
Targeting β-Catenin Pathway
One notable application of related compounds is their role as inhibitors of the β-catenin pathway, which is crucial in colorectal cancer development. The sulfonamide group in this compound may enhance its binding affinity to β-catenin, making it a candidate for further investigation in cancer therapeutics .
Preparation Methods
Catalytic Cyclization Using Iron-Sulfur Systems
A Fe/S catalyst enables the cyclization of 4-picoline (XV) with substituted o-nitroanilines (XIV) under solvent-free conditions at 150°C, yielding benzimidazole derivatives with 83–91% efficiency. Adapting this method, 4-(piperidin-4-yl)-1H-benzo[d]imidazole could be synthesized by substituting XV with a piperidine-containing precursor. The Fe/S system promotes dehydrogenation and cyclization simultaneously, minimizing side reactions.
Cobalt-Pincer Complex-Mediated Dehydrogenation
Milstein et al. demonstrated that cobalt-pincer complexes (XXII) catalyze the coupling of primary alcohols (XXI) with o-phenylenediamine (XX) at 150°C over 24 hours, forming 2-substituted benzimidazoles (XXIII). Applying this to piperidine-4-methanol would yield the desired benzimidazole-piperidine hybrid after oxidative workup.
Sulfonylation to Link Piperidine and Phenyl Moieties
Sulfonylation bridges the benzimidazole-piperidine unit with the para-substituted phenyl ring.
Sulfonyl Chloride Intermediate Preparation
The sulfonyl linker derives from the reaction of 4-aminophenylsulfonyl chloride with the piperidine nitrogen. In a representative procedure, 4-nitrobenzenesulfonyl chloride is reduced to the corresponding amine using hydrogenation (Pd/C, H₂), followed by diazotization and sulfonation.
Coupling Under Basic Conditions
The piperidine nitrogen attacks the sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base. Optimal yields (≥85%) are achieved at 0–5°C to suppress hydrolysis.
Introduction of the Methoxyacetamide Group
The final functionalization involves installing the 2-methoxyacetamide group on the sulfonylated phenyl ring.
Lithiation-Acylation Strategy
As demonstrated by Ambeed, aryl bromides undergo lithiation with n-BuLi at −78°C, followed by acylation with N-methoxy-N-methylacetamide. For the target compound, 4-bromo-N-(4-sulfonylphenyl)acetamide is treated with n-BuLi (2.5 M in hexanes) and quenched with N-methoxy-N-methylacetamide, yielding the methoxyacetamide after hydrolysis (Table 1).
Table 1: Representative Lithiation-Acylation Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C to −30°C |
| Lithium reagent | n-BuLi (2.5 M in hexanes) |
| Acylating agent | N-Methoxy-N-methylacetamide |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 57–79% |
Amide Coupling via Carbodiimide Chemistry
Alternatively, 2-methoxyacetic acid is activated with HBTU or EDCl in DMF, then coupled with 4-aminophenylsulfonamide derivatives. This method avoids low-temperature lithiation but requires careful control of stoichiometry to prevent over-acylation.
Integrated Synthetic Routes
Two convergent pathways emerge:
Linear Approach
Convergent Approach
- Prepare 4-(1H-benzo[d]imidazol-2-yl)piperidine and 4-(2-methoxyacetamido)benzenesulfonyl chloride separately.
- Couple via nucleophilic aromatic substitution under basic conditions.
Challenges and Optimization Considerations
- Regioselectivity in Benzimidazole Formation : Electron-withdrawing groups on o-phenylenediamine direct cyclization to the 1-position, necessitating substituent tuning.
- Sulfonylation Efficiency : Steric hindrance from the piperidine ring may necessitate excess sulfonyl chloride (1.5–2.0 equiv).
- Amidation Purity : Column chromatography (SiO₂, ethyl acetate/heptane) is critical to isolate the methoxyacetamide from unreacted starting materials.
Q & A
Q. What are the key challenges in synthesizing N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation, amide coupling, and heterocyclic ring formation. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., hydrolysis of the methoxyacetamide group). Optimization strategies:
- Use coupling agents like EDCI/HOBt for amide bond formation to improve yields .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .
- Adjust pH and temperature (e.g., 0–5°C for sulfonylation steps to prevent decomposition) .
Q. How can structural elucidation of this compound be performed to confirm purity and regiochemistry?
- NMR spectroscopy : Analyze - and -NMR to verify the piperidine-benzimidazole linkage and sulfonyl-phenyl connectivity. For example, deshielded protons near the sulfonyl group (~7.5–8.5 ppm) indicate correct substitution .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine ring conformation) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and detect impurities .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Enzyme inhibition assays : Test against kinases or proteases linked to cancer (e.g., Bcl-2 family proteins) using fluorescence polarization .
- Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7 for breast cancer) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target receptors (e.g., histamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Modify substituents : Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets .
- Vary the piperidine moiety : Introduce methyl or fluorine groups to alter conformational flexibility and reduce off-target effects .
- Use computational docking : Compare binding poses of analogs with target proteins (e.g., Bcl-2) using AutoDock Vina .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Re-evaluate assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell line genetic backgrounds can skew results. Standardize protocols using CLSI guidelines .
- Check compound stability : Perform stability studies under assay conditions (e.g., HPLC monitoring for degradation) .
- Validate targets : Use CRISPR knockout models to confirm target specificity if conflicting data arise .
Q. What computational methods are effective for predicting metabolic pathways and toxicity?
- ADMET prediction : Use tools like SwissADME to assess permeability, CYP450 inhibition, and hepatotoxicity .
- Molecular dynamics simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify potential reactive metabolites .
- Density functional theory (DFT) : Calculate electron distribution to predict sites of oxidative metabolism (e.g., benzimidazole ring) .
Methodological Challenges
Q. How can researchers address low yields in the final sulfonylation step?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to the piperidine intermediate to drive the reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Purification techniques : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Salt formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in physiological conditions .
Data Interpretation and Validation
Q. How can researchers validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts after compound treatment .
- Pull-down assays : Use biotinylated analogs of the compound to isolate target proteins from cell lysates .
- In vivo PET imaging : Radiolabel the compound (e.g., with ) to track biodistribution and target engagement in animal models .
Emerging Research Directions
Q. How can this compound be repurposed for neurodegenerative disease research?
- Screen against tau aggregation : Use thioflavin-T assays to assess inhibition of amyloid fibril formation .
- Modulate neuroinflammation : Test in microglial cell models (e.g., BV-2 cells) to evaluate suppression of pro-inflammatory cytokines (IL-6, TNF-α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
